molecular formula C22H16N4O3S B3943053 N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide

N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide

Cat. No. B3943053
M. Wt: 416.5 g/mol
InChI Key: NSYAHTUNBHIEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide, also known as NITD-008, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NITD-008 belongs to the class of thiazolylbenzamides and has been shown to exhibit potent antiviral activity against a broad range of viruses, including dengue virus, West Nile virus, and yellow fever virus.

Mechanism of Action

N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide exerts its antiviral activity by inhibiting the viral RNA-dependent RNA polymerase, which is essential for viral replication. This compound binds to a conserved pocket in the viral RNA-dependent RNA polymerase, thus preventing the polymerase from synthesizing viral RNA. This results in the inhibition of viral replication and the reduction of viral load.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiviral activity against a broad range of viruses, including dengue virus, West Nile virus, and yellow fever virus. In vitro studies have shown that this compound inhibits viral replication by targeting the viral RNA-dependent RNA polymerase. In vivo studies have also demonstrated the efficacy of this compound in reducing viral load and improving survival rates in animal models of viral infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of antiviral drugs. This compound has also been shown to exhibit low toxicity, which is a desirable characteristic for drug candidates. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for viral infections in humans.

Scientific Research Applications

N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide has been extensively studied for its potential applications in drug discovery and development. Its antiviral activity has been demonstrated in vitro and in vivo against a broad range of viruses, including dengue virus, West Nile virus, and yellow fever virus. This compound has been shown to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase, which is essential for viral replication.

properties

IUPAC Name

N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-21(15-5-2-1-3-6-15)23-18-8-4-7-16(13-18)20-14-30-22(25-20)24-17-9-11-19(12-10-17)26(28)29/h1-14H,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYAHTUNBHIEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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